DNP-PEG1-CH2 acid
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Overview
Description
DNP-PEG1-CH2 acid: is a chemical compound with the molecular formula C10H11N3O7 and a molecular weight of 285.21 g/mol . It is a derivative of polyethylene glycol (PEG) conjugated with 2,4-dinitrophenol (DNP). This compound is primarily used in biochemistry research to study membrane transport processes and to conjugate with amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG1-CH2 acid involves the conjugation of 2,4-dinitrophenol with a polyethylene glycol linker that contains a carboxylic acid group. The general synthetic route includes the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of the PEG linker is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with 2,4-Dinitrophenol: The activated ester reacts with 2,4-dinitrophenol to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of the PEG linker are activated using EDC or NHS in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Conjugation and Purification: The activated PEG linker is then reacted with 2,4-dinitrophenol, and the product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
DNP-PEG1-CH2 acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amine-containing molecules to form amide bonds.
Oxidation and Reduction: The dinitrophenol moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Coupling Reagents: EDC, NHS, and HATU are commonly used to activate the carboxylic acid group for conjugation reactions.
Solvents: DMF, DCM, and methanol are frequently used as solvents in these reactions.
Major Products
The major products formed from reactions involving this compound are typically conjugates with biomolecules such as proteins, peptides, and oligonucleotides .
Scientific Research Applications
DNP-PEG1-CH2 acid has a wide range of applications in scientific research, including:
Biochemistry: It is used to study membrane transport processes and chemiosmotic mechanisms.
Bioconjugation: The compound is employed to conjugate with amine-bearing biomolecules, facilitating the study of protein interactions and functions.
Drug Delivery: This compound can be used to modify drug molecules, improving their solubility, stability, and bioavailability.
Diagnostics: The compound is used in the development of diagnostic assays and imaging agents.
Mechanism of Action
The mechanism of action of DNP-PEG1-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The carboxylic acid group reacts with amine groups to form stable amide bonds, allowing the compound to attach to proteins, peptides, and other biomolecules . This conjugation can alter the properties of the biomolecules, such as their solubility, stability, and bioactivity .
Comparison with Similar Compounds
DNP-PEG1-CH2 acid can be compared with other similar compounds, such as:
DNP-PEG2-CH2COOH: This compound has a longer PEG linker, which can provide greater flexibility and distance between the DNP and the conjugated biomolecule.
DNP-PEG4-CH2COOH: With an even longer PEG linker, this compound offers more spatial separation, which can be advantageous in certain bioconjugation applications.
DNP-PEG-NHS ester: This compound contains an NHS ester group, which can react more readily with amine groups, making it useful for rapid and efficient conjugation.
The uniqueness of this compound lies in its specific PEG linker length and the presence of a carboxylic acid group, which provides a balance between flexibility and reactivity for various bioconjugation applications .
Properties
IUPAC Name |
2-[2-(2,4-dinitroanilino)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c14-10(15)6-20-4-3-11-8-2-1-7(12(16)17)5-9(8)13(18)19/h1-2,5,11H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBZNFDYWZIKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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